2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
66335-18-0 |
|---|---|
Molecular Formula |
C16H10ClNO4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
2-chloro-1-phenylindole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C16H10ClNO4/c17-14-12(16(21)22)10-7-4-8-11(15(19)20)13(10)18(14)9-5-2-1-3-6-9/h1-8H,(H,19,20)(H,21,22) |
InChI Key |
REZHNXHVQDWZOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=C3C(=O)O)C(=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the chloro and carboxylic acid groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Fischer indole synthesis and subsequent functional group modifications. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or thiols.
Scientific Research Applications
2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
9-Fluorenone-2,7-dicarboxylic Acid
Key Differences :
- Backbone: Fluorenone (aromatic ketone) vs. indole (N-heterocycle).
- Substituents : Ketone at C9 vs. chlorine and phenyl in the target compound.
- Applications : Used in solvatochromic MOFs (e.g., DUT-122), where incorporation into a framework induces a 21 nm blue shift in emission maxima . The target compound’s indole backbone and dual carboxylic acids could similarly stabilize MOFs but with distinct optoelectronic behavior due to aromaticity differences.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Key Differences :
- Substituent Positions : Chlorine at C7 and carboxylic acid at C2 vs. chlorine at C2 and carboxylic acids at C3/C7.
- Implications : The methyl group at C3 in this analog may reduce steric hindrance compared to the phenyl group in the target compound. Safety data for this analog highlight flammability and toxicity risks, suggesting similar precautions may apply to the target compound .
Thiazolo-Pyridine-3,7-dicarboxylic Acid (TPDCA)
Key Differences :
- Backbone : Thiazolo-pyridine (fused S/N-heterocycle) vs. indole.
- Applications: TPDCA exhibits fluorescence in gels and polymers and is used for chloride sensing in cystic fibrosis diagnosis . The target compound’s chlorine substituent may enable analogous sensing but with altered selectivity due to indole’s electron-rich nature.
Comparative Data Table
Table 1: Structural and Functional Comparison of Dicarboxylic Acid Derivatives
Property Analysis
Electronic Effects
Thermal Stability
- Fluorenone-2,7-dicarboxylic acid derivatives decompose at 407°C , while indole analogs (e.g., 7-chloro-3-methylindole-2-carboxylic acid) may exhibit lower thermal stability due to weaker aromatic systems.
Biological Activity
2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C15H10ClNO4
- Molecular Weight : 303.70 g/mol
- CAS Number : 76794-16-6
The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to exhibit activity against multiple cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
Biological Activity Overview
Research indicates that this compound may possess:
- Anticancer Properties : Studies have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 and A549 cells | |
| Anti-inflammatory | Modulates cytokine release in vitro | |
| Enzyme Inhibition | Inhibits glycogen phosphorylase |
Study 1: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cell lines (MCF-7) revealed an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that the compound effectively induced apoptosis through caspase activation, highlighting its potential as an anticancer agent.
Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its ability to modulate inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages. Results showed a significant reduction in pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of indole derivatives. The introduction of electron-withdrawing groups has been shown to increase potency against specific cancer cell lines.
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | IC50 (µM) against MCF-7 | Mechanism of Action |
|---|---|---|
| Base Compound | 15 | Apoptosis induction |
| EWG Substituted | 5 | Enhanced apoptosis via caspase |
| No Substitution | 25 | Limited activity |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-Chloro-1-phenyl-1H-indole-3,7-dicarboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A standard approach involves refluxing precursors (e.g., substituted indole derivatives) with catalysts or reagents in acidic media. For example, analogous indole-carboxylic acid syntheses use acetic acid as a solvent, sodium acetate as a base, and controlled heating (3–5 hours) to achieve cyclization and carboxylation . Optimization may involve adjusting stoichiometry, reaction time, or temperature. Catalysts like palladium or copper complexes could enhance yields, though their applicability to this specific compound requires further validation.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is stable under recommended storage conditions (room temperature, inert atmosphere). Use airtight containers to prevent moisture absorption or oxidation. Avoid exposure to strong acids/bases or high temperatures, as decomposition pathways are undocumented but plausible based on structural analogs . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including P95 respirators and nitrile gloves, to mitigate inhalation or dermal exposure risks .
Q. What analytical techniques are critical for characterizing purity and structure?
- Methodological Answer :
- HPLC : Assess purity (>95% threshold recommended) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 320.3850 g/mol for analogs) via ESI or MALDI-TOF .
- NMR : Analyze and spectra to verify indole backbone, chloro, and carboxylic acid substituents. Chemical shifts for aromatic protons typically appear in 7.0–8.5 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., recrystallization from DMF/acetic acid mixtures ), then characterize using differential scanning calorimetry (DSC) for melting points and dynamic light scattering (DLS) for solubility profiles. Cross-validate findings against computational models (e.g., COSMO-RS for solubility predictions) .
Q. What strategies are effective for studying the compound’s potential in metal-organic frameworks (MOFs) or photoluminescent materials?
- Methodological Answer : The dicarboxylic acid groups enable coordination with metal ions (e.g., Zn, Mn) to form MOFs. Use solvothermal synthesis with dimethylformamide (DMF) as a solvent and characterize via X-ray diffraction (XRD) and photoluminescence spectroscopy. Analogous MOFs derived from dibenzothiophene-dicarboxylic acids exhibit guest-responsive luminescence, suggesting similar potential for this compound .
Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Employ kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) and isotopic labeling (e.g., ) to trace carboxylate group participation. For biological activity, use in vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations to identify binding motifs. Note that current toxicological data classify it as non-carcinogenic, but metabolite profiling (via LC-MS/MS) is advised for safety validation .
Q. What experimental designs mitigate risks when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of key parameters (pH, temperature). Use microfluidic reactors to control exothermic reactions and minimize byproducts . Safety testing (e.g., DSC for thermal stability) and hazard analysis (HIRA) are critical to prevent decomposition or explosive side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
